2-Nitrophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside
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Description
2-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a chromogenic substrate used to assay the activity of enzymes that cleave N-acetyl-alpha-D-glucosaminide, such as chitinases and lysozymes .
Synthesis Analysis
A new procedure combining chemical and biocatalytic steps was developed to prepare 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside (4NP-α-GalNAc). The α-anomer was prepared through chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis .
Molecular Structure Analysis
The empirical formula of 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside is C14H18N2O8. Its molecular weight is 342.30 .
Chemical Reactions Analysis
The α-anomer of 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside (4NP-α-GalNAc) was prepared through chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis .
Physical And Chemical Properties Analysis
2-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside has a molecular weight of 342.30. Its optical activity is [α]22/D +217.1°, c = 0.47 in H2O. Its melting point is 208-210 °C (lit.) .
Scientific Research Applications
Photosensitive Protecting Groups in Synthetic Chemistry
Photosensitive protecting groups, such as 2-nitrophenyl derivatives, play a crucial role in synthetic chemistry, offering novel approaches for protecting sensitive chemical moieties during synthesis. A review by Amit, Zehavi, and Patchornik (1974) underscores the promise of using photosensitive protecting groups, including 2-nitrophenyl and its derivatives, for future synthetic applications. These groups are particularly useful in complex organic synthesis, where selective deprotection is required. The ability to remove these groups with light provides a high degree of control and specificity, minimizing the risk of damaging sensitive parts of molecules during the synthesis process (Amit, Zehavi, & Patchornik, 1974).
properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMQUEGJJUADKD-RGDJUOJXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside |
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